molecular formula C17H20Cl3N3O3 B5427267 2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide

2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B5427267
M. Wt: 420.7 g/mol
InChI Key: BKNCRHUHCDPOBO-UHFFFAOYSA-N
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Description

2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a tetrahydrofuran-2-ylcarbonyl group and an acetamide group attached to a 2,4,5-trichlorophenyl moiety. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Attachment of the Tetrahydrofuran-2-ylcarbonyl Group: The piperazine intermediate is reacted with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine to form the tetrahydrofuran-2-ylcarbonyl-piperazine intermediate.

    Formation of the Acetamide Group: The intermediate is then reacted with 2,4,5-trichlorophenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors

Properties

IUPAC Name

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl3N3O3/c18-11-8-13(20)14(9-12(11)19)21-16(24)10-22-3-5-23(6-4-22)17(25)15-2-1-7-26-15/h8-9,15H,1-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNCRHUHCDPOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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